XLogP Lipophilicity vs. Chlorobenzyl Analog
The target compound's computed XLogP3-AA of 2.2 places it in a favorable lead-like lipophilicity range, whereas the N-(4-chlorobenzyl) analog (C₁₈H₁₇ClN₄O, MW 340.8 g/mol) is predicted to have a significantly higher XLogP (>3.5) due to the additional chlorine atom and benzyl methylene group . This quantified difference suggests the target may possess superior aqueous solubility and a reduced risk of off-target binding associated with excessive lipophilicity, making it a more attractive starting point for hit-to-lead optimization .
| Evidence Dimension | Computed XLogP3-AA |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 3-(1H-benzo[d]imidazol-2-yl)-N-(4-chlorobenzyl)azetidine-1-carboxamide (predicted XLogP >3.5) |
| Quantified Difference | ΔXLogP ≥ +1.3 units (higher for the chlorobenzyl analog) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Lower lipophilicity (XLogP ≤ 3) is a key criterion for lead-likeness and correlates with improved developability profiles, including lower promiscuity and better solubility.
- [1] PubChem Compound Summary for CID 56764527, 3-(1H-benzo[d]imidazol-2-yl)-N-phenylazetidine-1-carboxamide. National Center for Biotechnology Information (2025). View Source
